molecular formula C7H16O4 B1580888 BIS(2-METHOXYETHOXY)METHANE CAS No. 4431-83-8

BIS(2-METHOXYETHOXY)METHANE

Cat. No.: B1580888
CAS No.: 4431-83-8
M. Wt: 164.2 g/mol
InChI Key: QWRBKBNCFWPVJX-UHFFFAOYSA-N
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Safety and Hazards

2,5,7,10-Tetraoxaundecane is a combustible liquid . In case of fire, use sand, carbon dioxide, or powder extinguisher for extinction . It may be harmful in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Future Directions

2,5,7,10-Tetraoxaundecane is being explored as a green alternative to more hazardous solvents . It is part of the SOLVAGREEN® products, which are being developed with a focus on sustainability .

Chemical Reactions Analysis

BIS(2-METHOXYETHOXY)METHANE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,5,7,10-tetraoxaundecane can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

IUPAC Name

1-methoxy-2-(2-methoxyethoxymethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRBKBNCFWPVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196131
Record name 2,5,7,10-Tetraoxaundecane
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4431-83-8
Record name 2,5,7,10-Tetraoxaundecane
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Record name Bis-methoxyethoxy methane
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Record name 4431-83-8
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Record name 2,5,7,10-Tetraoxaundecane
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Record name 2,5,7,10-Tetraoxaundecane
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Record name 2,5,7,10-tetraoxaundecane
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Record name BIS-METHOXYETHOXY METHANE
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Synthesis routes and methods

Procedure details

1045 g of 2-methoxyethanol (Mr =76,1), 194 g of paraformaldehyde (Mr =30.03 based on formaldehyde) and 16 g of p-toluenesulfonic acid (Mr =172.2) are reacted for 2 hours at 90° C. The water of reaction is then removed by distillation. The reaction mixture is distilled under reduced pressure (c. 20 mbar), affording 758 g of bis(2-methoxyethoxy)methane (Mr =164.21) in c. 99% purity, yield: 67% of theory. The remainder (33%) consists almost completely of the educt, which can be recycled, so that total yields of over 97% result.
Quantity
1045 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5,7,10-Tetraoxaundecane improve the properties of waterborne polyurethane dispersions?

A1: 2,5,7,10-Tetraoxaundecane acts as a coalescing solvent in waterborne polyurethane dispersions []. This means it helps the polyurethane particles to fuse together during the film-forming process, resulting in a smoother and more continuous coating. This leads to enhanced film coalescence, improved adhesion to substrates like plastics and rubber, and increased overall coating resistance [].

Q2: What is unique about the distillation behavior of 2,5,7,10-Tetraoxaundecane (TOU) and 2,4,7,9-Tetraoxadecane (TOD) when blended with diesel fuel?

A2: Unlike many fuel additives, TOU and TOD do not simply distill at a specific temperature. Research shows that these compounds continue to distill over a large portion of the diesel fuel distillation curve, up to 70% []. This behavior, confirmed through oxygenate concentration analysis in distillate cuts, suggests that TOU and TOD interact with the diesel fuel components throughout the distillation process []. This unique characteristic distinguishes them from other oxygenates like ethanol, which primarily affect the early stages of distillation.

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